

# A Comparative Guide to the Separation of Neptunium and Americium from Lanthanides

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This guide provides a comparative analysis of established methods for separating neptunium (Np) and americium (Am) from lanthanides (Ln). The separation of these minor actinides from lanthanides is a significant challenge in the back-end of the nuclear fuel cycle, primarily due to their similar ionic radii and chemical properties in the trivalent oxidation state.<sup>[1][2]</sup> Effective separation is crucial for reducing the long-term radiotoxicity of nuclear waste and enabling the transmutation of minor actinides into shorter-lived or stable isotopes.<sup>[1][3]</sup>

This document details common separation techniques, presents comparative performance data, and outlines the experimental protocols for key processes, offering researchers a comprehensive overview for selecting and implementing appropriate methodologies.

## Overview of Separation Techniques

The primary methods developed for the separation of actinides from lanthanides are solvent extraction and ion exchange.

- **Solvent Extraction:** This liquid-liquid extraction technique relies on the selective partitioning of metal ions between two immiscible liquid phases—typically an aqueous phase (often nitric acid) and an organic phase containing a specific extractant.<sup>[4]</sup> Processes like TRUEX and TALSPEAK are prominent examples.

- **Ion Exchange:** This method utilizes solid resins with functional groups that can exchange ions with a surrounding solution.<sup>[5][6]</sup> By carefully controlling the solution composition and resin type, selective separation of elements can be achieved based on differences in their complexation and sorption behavior.<sup>[5][7]</sup>

## The Separation Challenge: A Logical Overview

The difficulty in separating trivalent actinides like americium from trivalent lanthanides stems from their nearly identical chemical behavior. However, the variable oxidation states of other actinides, such as neptunium and plutonium, can be exploited for their separation.

Caption: The Actinide-Lanthanide Separation Challenge.

## Comparative Analysis of Solvent Extraction Processes

### TRUEX Process (TRansUranium EXtraction)

The TRUEX process is designed to remove all transuranic elements (Np, Pu, Am, Cm) from acidic nuclear waste solutions.<sup>[8][9][10]</sup> It employs an extractant mixture of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) and tributyl phosphate (TBP) in a hydrocarbon diluent.<sup>[11]</sup> While effective for group recovery of actinides, TRUEX co-extracts lanthanides, necessitating downstream processing for actinide/lanthanide separation.<sup>[11]</sup>

### TALSPEAK Process (Trivalent Actinide Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes)

The TALSPEAK process is specifically designed to separate trivalent actinides from lanthanides.<sup>[12]</sup> It operates by selectively retaining the actinides in the aqueous phase while extracting the lanthanides into the organic phase. This is achieved by using an aqueous phase containing a polyaminocarboxylic acid complexant (like Diethylenetriaminepentaacetic acid, DTPA) and a carboxylic acid buffer (e.g., citric or lactic acid) to maintain a specific pH.<sup>[12]</sup> The organic phase consists of an acidic organophosphorus extractant, 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (HEH[EHP]), in a hydrocarbon diluent.<sup>[11]</sup>

## Quantitative Performance Data

The performance of separation processes is evaluated using metrics such as the Distribution Ratio (D) and the Separation Factor (SF).

- Distribution Ratio (D): The ratio of the concentration of a metal in the organic phase to its concentration in the aqueous phase at equilibrium.
- Separation Factor (SF): The ratio of the distribution ratios of two different metals (e.g.,  $SF_{Am/Eu} = D_{Am} / D_{Eu}$ ). A high SF indicates good separation.

Process	Key Reagents	Target	Typical SF (Am/Eu)	Strengths	Limitations
TRUEX	Organic: CMPO + TBP Aqueous: HNO <sub>3</sub>	Group Actinide Recovery	~1	High actinide extraction efficiency.[8]	Poor selectivity between actinides and lanthanides. [11]
TALSPEAK	Organic: HEH[EHP] Aqueous: DTPA + Citrate Buffer	Actinide/Lanthanide Separation	>10 (highly dependent on conditions)	Excellent selectivity for Am over Ln. [12]	Requires strict pH control; sensitive to impurities. [12]
Anion Exchange	Stationary: Anion exchange resin Mobile: HCl, HNO <sub>3</sub>	Sequential Actinide Separation	Variable	Effective for separating Np and Pu from Am.[13]	Am(III) is not readily retained in chloride systems.[7]

Table 1: High-level comparison of common separation processes.

Element	Oxidation State	Process Condition	Distribution Ratio (D)	Reference
Neptunium	Np(IV)	ALSEP Extraction	>100	<a href="#">[2]</a>
Neptunium	Np(V)	ALSEP Extraction	~4.4	<a href="#">[2]</a>
Neptunium	Np(VI)	ALSEP Extraction	>100	<a href="#">[2]</a>
Americium	Am(III)	TRUEX (0.04M HNO <sub>3</sub> Strip)	~0.5 - 1.0	<a href="#">[14]</a>
Europium	Eu(III)	TALSPEAK (Citrate)	Low (favors organic phase)	<a href="#">[12]</a>
Americium	Am(III)	TALSPEAK (Citrate)	High (favors aqueous phase)	<a href="#">[12]</a>

Table 2: Representative distribution ratios for selected actinides and lanthanides under specific process conditions.

## Experimental Protocols

### Protocol 1: TALSPEAK Solvent Extraction Workflow

This protocol outlines a representative workflow for separating Am(III) from Ln(III) using a TALSPEAK-type process.

Caption: Generalized workflow for a TALSPEAK solvent extraction process.

Methodology:

- **Feed Preparation:** The aqueous feed solution, containing trivalent actinides and lanthanides in nitric acid, is adjusted to a specific pH (typically between 3 and 4). A complexing agent (e.g., 0.05 M DTPA) and a buffering agent (e.g., 1 M Citric Acid) are added.

- **Extraction:** The prepared aqueous phase is brought into contact with an organic phase (e.g., 0.3 M HEH[EHP] in n-dodecane) in a mixer-settler or centrifugal contactor.
- **Phase Separation:** After a sufficient contact time to reach equilibrium, the aqueous and organic phases are separated. The actinides (Am) are preferentially complexed by DTPA and remain in the aqueous phase, while the lanthanides are extracted into the organic phase by HEH[EHP].
- **Lanthanide Stripping:** The loaded organic phase is contacted with a higher concentration acid solution (e.g., 3-5 M HNO<sub>3</sub>) to strip the lanthanides back into an aqueous phase for collection.[\[15\]](#)
- **Solvent Regeneration:** The stripped organic phase is washed and recycled for further use.

## Protocol 2: Sequential Ion Exchange Separation

This protocol describes a general procedure for the sequential separation of Np, Pu, and Am using ion and cation exchange chromatography.[\[7\]](#)

Methodology:

- **Feed Preparation and Anion Exchange Loading:** The sample is dissolved in a high molarity hydrochloric acid solution (e.g., 9M HCl).[\[7\]](#) The oxidation states of Np and Pu are adjusted to +4. This solution is loaded onto a pre-conditioned anion exchange column.
- **Americium Elution:** Trivalent americium (Am<sup>3+</sup>) does not form strong anionic chloride complexes and passes through the column with the initial loading solution and subsequent washes with 9M HCl.[\[7\]](#) This fraction contains Am and other non-sorbing ions.
- **Plutonium Elution:** Plutonium is selectively eluted from the column by using a reducing agent in the eluent (e.g., 9M HCl with 0.05M NH<sub>4</sub>I), which reduces Pu(IV) to the non-sorbing Pu(III).[\[7\]](#)
- **Neptunium Elution:** Neptunium is then eluted using a different eluent that disrupts its complex with the resin, such as a mixture of hydrochloric and hydrofluoric acids (e.g., 4M HCl-0.1M HF).[\[7\]](#)

- Americium Purification (Cation Exchange): The Am-containing fraction from step 2 is evaporated and redissolved in a dilute nitric acid solution (e.g., ~2M HNO<sub>3</sub>). This solution is loaded onto a cation exchange column. Impurities are washed away, and purified americium is subsequently eluted using a higher concentration of nitric acid (e.g., 8M HNO<sub>3</sub>).<sup>[7]</sup>

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